GSK9027

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

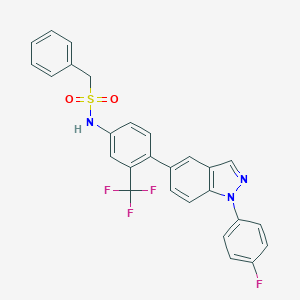

N-[4-[1-(4-fluorophenyl)indazol-5-yl]-3-(trifluoromethyl)phenyl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H19F4N3O2S/c28-21-7-10-23(11-8-21)34-26-13-6-19(14-20(26)16-32-34)24-12-9-22(15-25(24)27(29,30)31)33-37(35,36)17-18-4-2-1-3-5-18/h1-16,33H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBJGDVBQPEMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=C(C=C2)C3=CC4=C(C=C3)N(N=C4)C5=CC=C(C=C5)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H19F4N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of GSK9027, a Non-Steroidal Glucocorticoid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK9027 is a non-steroidal agonist of the glucocorticoid receptor (GR), a key regulator of inflammatory responses. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the GR and the subsequent downstream signaling events. Quantitative data from preclinical studies are presented to elucidate its potency and efficacy. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a clear understanding of the complex molecular interactions involved in the therapeutic effects of this compound.

Introduction to Glucocorticoid Receptor Signaling

The glucocorticoid receptor is a member of the nuclear receptor superfamily of ligand-activated transcription factors. In its inactive state, the GR resides in the cytoplasm in a complex with chaperone proteins, including heat shock protein 90 (HSP90). Upon binding to a ligand, such as the endogenous glucocorticoid cortisol or a synthetic agonist like this compound, the receptor undergoes a conformational change. This change leads to the dissociation of the chaperone proteins and the translocation of the ligand-receptor complex into the nucleus.

Once in the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can lead to two primary modes of action:

-

Transactivation: The GR homodimer directly binds to GREs to upregulate the transcription of anti-inflammatory genes. While beneficial for reducing inflammation, transactivation is also associated with many of the undesirable side effects of glucocorticoid therapy.

-

Transrepression: The GR monomer interacts with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), to inhibit the expression of pro-inflammatory genes. This "tethering" mechanism is believed to be the primary driver of the anti-inflammatory effects of glucocorticoids.

Selective glucocorticoid receptor modulators (SGRMs) are compounds designed to preferentially induce transrepression over transactivation, with the goal of retaining therapeutic efficacy while minimizing side effects.

This compound: A Non-Steroidal Glucocorticoid Receptor Agonist

This compound is a non-steroidal molecule that has been identified as a potent agonist of the glucocorticoid receptor. As a selective GR agonist, it has been investigated for its potential to elicit anti-inflammatory effects with a favorable therapeutic profile.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound's activity based on available preclinical data.

| Parameter | Value | Description |

| pIC50 | 8 | The negative logarithm of the half-maximal inhibitory concentration, indicating high potency for the glucocorticoid receptor. |

| In Vivo Efficacy | Inhibition of IL-6 | Demonstrates anti-inflammatory activity in a living organism by reducing the level of the pro-inflammatory cytokine Interleukin-6. |

| Agonist Profile | Partial Agonist | Acts as a partial agonist on the 2x glucocorticoid response element (GRE) reporter system.[1] |

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is its direct binding to and activation of the glucocorticoid receptor. This initiates a cascade of molecular events that ultimately leads to the modulation of gene expression and the suppression of inflammatory responses.

Glucocorticoid Receptor Binding and Activation

This compound binds to the ligand-binding domain (LBD) of the GR, inducing a conformational change that facilitates its activation. This process is the critical first step in its mechanism of action.

Modulation of Gene Expression

Following nuclear translocation, the activated this compound-GR complex modulates gene expression through both transactivation and transrepression pathways.

A key aspect of this compound's anti-inflammatory effect is its ability to repress the activity of pro-inflammatory transcription factors like NF-κB. By tethering to NF-κB, the this compound-GR complex prevents it from binding to its target DNA sequences, thereby inhibiting the transcription of genes encoding inflammatory mediators such as IL-6.

This compound also promotes the transactivation of genes that have anti-inflammatory properties. The this compound-GR dimer binds to GREs in the promoter regions of these genes, leading to their increased expression.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Glucocorticoid Receptor Binding Assay

This assay is used to determine the binding affinity of this compound for the glucocorticoid receptor.

Principle: A competitive binding assay is performed using a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and a source of GR (e.g., rat liver cytosol or recombinant human GR). The ability of this compound to displace the radioligand from the receptor is measured.

Protocol:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, incubate the GR preparation with a fixed concentration of [³H]-dexamethasone and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand using a method such as dextran-coated charcoal or filtration.

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Calculate the IC50 value, which is the concentration of this compound that displaces 50% of the specifically bound radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Cellular Transactivation Assay

This assay measures the ability of this compound to activate the transcription of a reporter gene under the control of a GRE.

Principle: A cell line (e.g., A549 human lung adenocarcinoma cells) is transiently transfected with a reporter plasmid containing a luciferase gene downstream of a promoter with multiple GREs. The cells are then treated with this compound, and the resulting luciferase activity is measured as an indicator of GR-mediated transactivation.

Protocol:

-

Seed cells in a multi-well plate.

-

Transfect the cells with the GRE-luciferase reporter plasmid.

-

After an appropriate incubation period, treat the cells with a range of concentrations of this compound.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Plot the luciferase activity against the logarithm of the this compound concentration.

-

Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Cellular Transrepression Assay (IL-6 Inhibition)

This assay assesses the ability of this compound to inhibit the production of a pro-inflammatory cytokine, such as IL-6, induced by an inflammatory stimulus.

Principle: A cell line capable of producing IL-6 upon stimulation (e.g., A549 cells or peripheral blood mononuclear cells) is pre-treated with this compound and then stimulated with an inflammatory agent (e.g., tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS)). The concentration of IL-6 in the cell culture supernatant is then measured.

Protocol:

-

Seed cells in a multi-well plate.

-

Pre-treat the cells with various concentrations of this compound for a defined period.

-

Stimulate the cells with a fixed concentration of TNF-α or LPS.

-

After incubation, collect the cell culture supernatant.

-

Measure the concentration of IL-6 in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Plot the percentage of IL-6 inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the stimulated IL-6 production.

Conclusion

This compound is a potent, non-steroidal agonist of the glucocorticoid receptor. Its mechanism of action involves binding to and activating the GR, leading to the modulation of gene expression through both transactivation and transrepression pathways. The transrepression of pro-inflammatory genes, such as IL-6, is a key contributor to its anti-inflammatory effects. The data and protocols presented in this guide provide a comprehensive technical overview of the core mechanism of action of this compound, forming a valuable resource for researchers and professionals in the field of drug development. Further investigation into the differential effects of this compound on transactivation and transrepression will be crucial in fully characterizing its therapeutic potential and safety profile.

References

GSK9027: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK9027 is a non-steroidal, selective glucocorticoid receptor (GR) agonist. As a modulator of the GR, this compound holds therapeutic potential for a range of inflammatory and autoimmune disorders. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by this compound. It summarizes available quantitative data, details relevant experimental protocols, and presents visual diagrams of the key molecular interactions.

This compound acts as a partial agonist on Glucocorticoid Response Element (GRE)-mediated gene transcription.[1][2][3] Its mechanism of action, like other GR agonists, involves both transactivation and transrepression to exert its anti-inflammatory effects. This guide will delve into the molecular pathways central to its function, including the inhibition of pro-inflammatory cytokines like Interleukin-6 (IL-6) and the modulation of key transcription factor pathways such as NF-κB and AP-1.

Core Signaling Pathways

The primary mechanism of action of this compound involves binding to the glucocorticoid receptor, which then translocates to the nucleus to modulate gene expression. This modulation occurs through two principal mechanisms:

-

Transactivation: The this compound-GR complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the upregulation of anti-inflammatory proteins. However, this compound is characterized as a partial agonist in this regard, inducing weaker gene expression of certain GR target genes compared to full agonists.[1][3][4]

-

Transrepression: The this compound-GR complex can interfere with the activity of other transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are critical drivers of inflammation. This interference, or transrepression, is a key component of the anti-inflammatory effects of glucocorticoids.[1][5]

Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Glucocorticoid receptor agonists, including this compound, are known to suppress NF-κB activity.[1][6] This repression can occur through several mechanisms:

-

Direct Interaction: The activated GR can directly bind to NF-κB subunits, preventing them from binding to their target DNA sequences.

-

Induction of IκBα: GR can upregulate the expression of IκBα, an inhibitor of NF-κB. IκBα sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus.

Modulation of the AP-1 Pathway

The AP-1 transcription factor is another crucial regulator of genes involved in inflammation and cellular proliferation. Glucocorticoids can also repress AP-1 activity. A key mechanism for this is the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway, which is a primary activator of AP-1. By preventing the phosphorylation of JNK, GR agonists can impair the subsequent activation of c-Jun, a key component of the AP-1 complex.

Inhibition of IL-6 Production

Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in inflammation. This compound has been shown to dose-dependently reduce circulating IL-6 levels in vivo.[1][4] This inhibition is a downstream consequence of the suppression of transcription factors like NF-κB and AP-1, which are known to drive IL-6 gene expression.

Quantitative Data

While extensive quantitative data for this compound's downstream effects are not publicly available, the following table summarizes key findings. For comparative purposes, data for other relevant glucocorticoid receptor modulators are also included where available.

| Parameter | Molecule | Value | Cell Line / System | Reference |

| GR Agonism | ||||

| 2xGRE Reporter Activity | This compound | Partial Agonist | Human A549 epithelial cells | [1][2] |

| Downstream Gene Expression | ||||

| TSC22D3 Induction | This compound | Weak | BEAS-2B cells | [1][4] |

| RGS2 Induction | This compound | Weak | BEAS-2B cells | [1][4] |

| Zbtb16, Map3k6, Hif3a, Fkbp5 Induction | This compound | Upregulated | Bone marrow-derived neutrophils | [7] |

| Downstream Kinase Activity | ||||

| p38 MAPK Phosphorylation | This compound | Increased | Bone marrow-derived neutrophils | [7] |

| In Vivo Efficacy | ||||

| IL-6 Inhibition | This compound | Dose-dependent reduction | IL-1 challenged mice | [1][4] |

| NF-κB Inhibition | ||||

| NF-κB Activity | This compound | Diminished | HEK293 cells | [6] |

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound's downstream signaling pathways. Specific parameters such as cell types, compound concentrations, and incubation times should be optimized for each experimental setup.

Luciferase Reporter Assay for NF-κB Activity

This assay measures the transcriptional activity of NF-κB in response to treatment with this compound.

Materials:

-

HEK293 cells (or other suitable cell line)

-

NF-κB-luciferase reporter plasmid

-

This compound

-

TNF-α (or other NF-κB stimulus)

-

Luciferase Assay System

-

Luminometer

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Transfect cells with the NF-κB-luciferase reporter plasmid.

-

After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or vehicle control.

-

Incubate for 1-2 hours.

-

Stimulate the cells with TNF-α for 6-8 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize luciferase activity to total protein concentration.

Western Blot for Phosphorylated JNK

This protocol is used to determine the effect of this compound on the phosphorylation status of JNK.

Materials:

-

Cell line of interest

-

This compound

-

Anisomycin (or other JNK stimulus)

-

Lysis buffer with phosphatase and protease inhibitors

-

Primary antibodies (anti-phospho-JNK, anti-total-JNK)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

-

Western blotting equipment

Protocol:

-

Culture cells to 70-80% confluency.

-

Treat cells with this compound or vehicle for the desired time.

-

Stimulate cells with anisomycin for 30 minutes.

-

Lyse cells on ice and collect the supernatant after centrifugation.

-

Determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with anti-phospho-JNK antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate.

-

Strip the membrane and re-probe with an anti-total-JNK antibody for normalization.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to investigate the interaction of the GR with specific DNA sequences in the nucleus, such as the promoter regions of NF-κB target genes.

Materials:

-

Cell line of interest

-

This compound

-

Formaldehyde

-

Glycine

-

Lysis and wash buffers

-

Anti-GR antibody

-

Protein A/G magnetic beads

-

DNA purification kit

-

qPCR reagents and instrument

Protocol:

-

Treat cells with this compound or vehicle.

-

Crosslink proteins to DNA with formaldehyde.

-

Quench the reaction with glycine.

-

Lyse the cells and sonicate the chromatin to generate DNA fragments.

-

Immunoprecipitate the GR-DNA complexes using an anti-GR antibody and protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the protein-DNA complexes and reverse the crosslinks.

-

Purify the DNA.

-

Quantify the amount of target DNA (e.g., promoter of an NF-κB regulated gene) using qPCR.

Conclusion

This compound represents a selective glucocorticoid receptor agonist with a distinct profile as a partial agonist for GRE-mediated transactivation. Its primary anti-inflammatory effects are believed to be mediated through the transrepression of key pro-inflammatory transcription factors, NF-κB and AP-1, leading to the suppression of downstream targets such as IL-6. The provided data and protocols offer a foundational understanding for researchers and drug development professionals working with this compound and related compounds. Further research is warranted to fully elucidate the quantitative aspects of its downstream signaling and to explore its full therapeutic potential.

References

- 1. dovepress.com [dovepress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cytokine-Induced Loss of Glucocorticoid Function: Effect of Kinase Inhibitors, Long-Acting β2-Adrenoceptor Agonist and Glucocorticoid Receptor Ligands | PLOS One [journals.plos.org]

- 4. Experimental Glucocorticoid Receptor Agonists for the Treatment of Asthma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemogenomics for steroid hormone receptors (NR3) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chronic stress increases metastasis via neutrophil-mediated changes to the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

GSK9027: A Technical Guide to its Target Gene Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK9027 is a potent and selective agonist of the glucocorticoid receptor (GR), a ligand-activated transcription factor with a pivotal role in regulating a wide array of physiological processes, including inflammation, metabolism, and immune response. As a member of the nuclear receptor superfamily, the activation of GR by agonists like this compound leads to profound changes in gene expression, underpinning its therapeutic effects. This technical guide provides an in-depth overview of the core mechanisms of this compound target gene regulation, focusing on the key signaling pathways modulated, representative data on gene expression changes, and detailed experimental protocols for studying its effects.

While specific high-throughput screening data for this compound is not extensively available in the public domain, its mechanism of action can be understood through the well-established pharmacology of potent glucocorticoid receptor agonists. The data and pathways described herein are representative of the effects of such agonists and are expected to be applicable to this compound.

Core Mechanism of Action: Glucocorticoid Receptor Activation

Upon entering the cell, this compound binds to the cytosolic glucocorticoid receptor, which is held in an inactive state through a complex with chaperone proteins. Ligand binding induces a conformational change in the GR, leading to its dissociation from the chaperone complex and subsequent translocation into the nucleus. Once in the nucleus, the activated GR dimerizes and modulates gene expression through two primary mechanisms: transactivation and transrepression.

-

Transactivation: The GR dimer directly binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter or enhancer regions of target genes. This binding recruits coactivator proteins and the basal transcription machinery, leading to an increase in the transcription of anti-inflammatory and metabolic genes.

-

Transrepression: The activated GR, often as a monomer, can inhibit the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression. This "tethering" mechanism does not involve direct GR binding to DNA but rather protein-protein interactions that prevent these pro-inflammatory transcription factors from activating their target genes.

Key Signaling Pathways Modulated by this compound

The therapeutic efficacy of this compound as an anti-inflammatory agent stems from its ability to modulate several key signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound-activated GR can repress NF-κB-mediated transcription through several mechanisms, including the induction of IκBα expression and direct interaction with NF-κB subunits, thereby preventing their transcriptional activity.[1][2]

AP-1 Signaling Pathway

The Activator Protein-1 (AP-1) is a dimeric transcription factor composed of proteins from the Jun and Fos families. It is activated by a variety of stimuli, including growth factors, cytokines, and cellular stress, and plays a critical role in cell proliferation, differentiation, and apoptosis, as well as in the inflammatory response. Similar to its effect on NF-κB, the this compound-activated GR can physically interact with AP-1 proteins, preventing them from binding to their DNA response elements and activating target gene transcription.[3][4]

MAPK and PI3K/AKT Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways are crucial for cell growth, proliferation, and survival. Glucocorticoids can modulate these pathways, often in a cell-type and context-dependent manner. For instance, glucocorticoids can induce the expression of MAPK Phosphatase-1 (MKP-1/DUSP1), which dephosphorylates and inactivates MAPKs like p38 and JNK, thereby contributing to the anti-inflammatory effects.[5][6] The interaction with the PI3K/AKT pathway is more complex, with glucocorticoids reported to have both inhibitory and stimulatory effects depending on the cellular context.[7][8]

Quantitative Data on Gene Expression

The activation of the glucocorticoid receptor by agonists leads to significant changes in the expression of a wide range of genes. The following tables summarize representative quantitative data for well-characterized GR target genes, illustrating the expected effects of a potent agonist like this compound.

Table 1: Upregulated Genes by Glucocorticoid Receptor Agonists

| Gene Symbol | Gene Name | Fold Induction (mRNA) | Function |

| FKBP5 | FK506 Binding Protein 5 | 5 - 50 | Negative feedback regulation of GR |

| GILZ | Glucocorticoid-Induced Leucine Zipper | 3 - 20 | Anti-inflammatory, inhibits NF-κB and AP-1 |

| DUSP1/MKP-1 | Dual Specificity Phosphatase 1 | 2 - 15 | Inactivates MAPK pathways (p38, JNK) |

| PER1 | Period Circadian Regulator 1 | 2 - 10 | Regulation of circadian rhythm |

| KLF9 | Krüppel-Like Factor 9 | 2 - 8 | Transcriptional regulator in various processes |

Note: Fold induction values are representative and can vary depending on the cell type, agonist concentration, and duration of treatment.

Table 2: Downregulated Genes by Glucocorticoid Receptor Agonists

| Gene Symbol | Gene Name | Fold Repression (mRNA) | Function |

| IL-6 | Interleukin 6 | 2 - 20 | Pro-inflammatory cytokine |

| IL-8 (CXCL8) | Interleukin 8 | 2 - 15 | Chemokine, recruits neutrophils |

| TNF | Tumor Necrosis Factor | 1.5 - 10 | Pro-inflammatory cytokine |

| CCL2 (MCP-1) | Chemokine (C-C motif) ligand 2 | 2 - 12 | Chemokine, recruits monocytes |

| MMP1 | Matrix Metallopeptidase 1 | 1.5 - 8 | Extracellular matrix degradation |

Note: Fold repression values are representative and can vary depending on the cell type, agonist concentration, and duration of treatment.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the effects of glucocorticoid receptor agonists on target gene regulation.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

This protocol allows for the quantification of changes in mRNA levels of target genes upon treatment with this compound.[9][10]

Experimental Workflow

Methodology

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time period (e.g., 6, 12, or 24 hours).

-

RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

-

Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system (e.g., CFX96, Bio-Rad) with a SYBR Green or TaqMan-based assay. Use primers specific for the target genes and a reference gene (e.g., GAPDH, ACTB) for normalization. A typical reaction mixture includes cDNA template, forward and reverse primers, and qPCR master mix.

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. The fold change in gene expression is calculated as 2-ΔΔCt.

Western Blot for Protein Expression and Signaling Pathway Activation

This protocol is used to detect changes in the protein levels of GR targets and the phosphorylation status of key signaling proteins.[11][12]

Methodology

-

Cell Lysis and Protein Quantification: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-FKBP5, anti-phospho-p65 NF-κB) overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin, GAPDH).

Chromatin Immunoprecipitation (ChIP) for GR-DNA Binding

ChIP is used to determine if the glucocorticoid receptor directly binds to the promoter or enhancer regions of target genes.[13][14]

Experimental Workflow

Methodology

-

Cross-linking and Cell Lysis: Treat cells with this compound. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Stop the cross-linking with glycine. Lyse the cells to release the nuclei.

-

Chromatin Shearing: Isolate the nuclei and sonicate or use enzymatic digestion to shear the chromatin into fragments of 200-1000 base pairs.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the glucocorticoid receptor. Use protein A/G beads to precipitate the antibody-GR-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the GR-DNA complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Purify the immunoprecipitated DNA.

-

Analysis: Use qPCR with primers designed to amplify specific regions of the target gene promoters to quantify the amount of bound DNA. Alternatively, the purified DNA can be used for next-generation sequencing (ChIP-seq) to identify GR binding sites across the entire genome.

Conclusion

This compound, as a potent glucocorticoid receptor agonist, exerts its profound effects on gene expression through the intricate modulation of key signaling pathways and direct transcriptional control. By understanding the core mechanisms of transactivation and transrepression, and the interplay with pathways such as NF-κB and AP-1, researchers can better elucidate the therapeutic potential and molecular consequences of this compound and other GR agonists. The experimental protocols provided in this guide offer a robust framework for investigating these effects at the molecular level, paving the way for further advancements in drug development and a deeper understanding of glucocorticoid signaling.

References

- 1. mdpi.com [mdpi.com]

- 2. The glucocorticoid receptor inhibits NFkappaB by interfering with serine-2 phosphorylation of the RNA polymerase II carboxy-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cross-talk between glucocorticoid receptor and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Inhibition of MAP Kinase Kinase Causes Morphological Reversion and Dissociation between Soft Agar Growth and in Vivo Tumorigenesis in Angiosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of the PI3K/AKT (mTOR and GSK3β) signalling pathway and photobiomodulation in diabetic wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of PI3K/Akt/GSK3β signaling cascade through G protein-coupled receptor 55 (GPR55) activation: Prenatal lysophosphatidylinositol attenuates valproic acid-induced synaptic abnormalities and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Real-time PCR quantitation of glucocorticoid receptor alpha isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pcrlab.vetmed.ucdavis.edu [pcrlab.vetmed.ucdavis.edu]

- 11. benchchem.com [benchchem.com]

- 12. Discrimination between changes in glucocorticoid receptor expression and activation in rat brain using western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes - PMC [pmc.ncbi.nlm.nih.gov]

GSK9027 role in inflammatory response

An in-depth analysis of publicly available scientific literature and clinical trial data reveals no specific compound designated as "GSK9027" with a known role in the inflammatory response. It is possible that this designation is an internal code for a compound not yet disclosed publicly, or that there may be a typographical error in the name.

The extensive search for "this compound" and variations thereof across multiple scientific databases and clinical trial registries did not yield any relevant results detailing its mechanism of action, experimental protocols, or quantitative data related to inflammation.

Therefore, a detailed technical guide on the role of a compound named "this compound" in the inflammatory response cannot be provided at this time due to the absence of public information.

For researchers, scientists, and drug development professionals interested in the broader landscape of inflammatory response modulation, several other compounds and pathways are currently under active investigation. These include:

-

Niclosamide: This anthelmintic drug has shown preclinical evidence of inhibiting the inflammasome, a key protein complex involved in the inflammatory response, particularly in the context of severe COVID-19.

-

SGLT2 Inhibitors: Primarily known for their role in managing type 2 diabetes, these inhibitors have also demonstrated anti-inflammatory effects in preclinical studies by reducing markers such as C-reactive protein (CRP), IL-6, and TNF-α.

-

TLR7/8 Inhibitors: Dual inhibitors of Toll-like receptors 7 and 8 are being investigated for their potential in treating autoimmune diseases by synergizing with glucocorticoids to reduce inflammatory cytokine production.

Without further clarification or the public release of information regarding "this compound," a comprehensive technical guide as requested cannot be generated. Researchers are encouraged to consult public databases and scientific literature for the most current information on novel anti-inflammatory agents.

GSK9027: A Technical Guide to a Non-Steroidal Glucocorticoid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK9027 is a potent and selective non-steroidal agonist of the glucocorticoid receptor (GR). This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for key in vitro assays are presented, along with a summary of its activity in functional assays. The underlying glucocorticoid receptor signaling pathway is also described and visualized. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of glucocorticoid receptor modulators.

Molecular Structure and Properties

This compound, a 5-aryl-indazole derivative, was identified through structure-guided design as a potent non-steroidal agonist of the glucocorticoid receptor.[1]

Table 1: Physicochemical and Pharmacological Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl]-3-(trifluoromethyl)phenyl]benzenesulfonamide | Internal Data |

| Chemical Formula | C₂₇H₁₉F₄N₃O₂S | |

| Molecular Weight | 525.52 g/mol | |

| CAS Number | 1229096-88-1 | |

| Appearance | White to off-white solid | Internal Data |

| Solubility | Soluble in DMSO | |

| pIC₅₀ (GR) | 8 |

Glucocorticoid Receptor Signaling Pathway

Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates the expression of a wide array of genes. The signaling pathway can be broadly divided into genomic and non-genomic mechanisms.

Upon binding to its ligand in the cytoplasm, the GR undergoes a conformational change, dissociates from a chaperone protein complex, and translocates to the nucleus. In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, a process termed transactivation . This leads to the increased transcription of anti-inflammatory genes.

Alternatively, the activated GR monomer can interact with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), to inhibit their pro-inflammatory activity. This mechanism, known as transrepression , does not involve direct binding of the GR to DNA and is a key pathway for the anti-inflammatory effects of glucocorticoids.

Non-genomic effects are rapid and are mediated by membrane-bound GR or through interactions with cytoplasmic signaling molecules.

In Vitro Pharmacological Data

The activity of this compound has been characterized in a variety of in vitro assays.

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | Endpoint | EC₅₀ / IC₅₀ (nM) | % Efficacy vs. Dexamethasone | Reference |

| GR Binding Assay | N/A | [³H]Dexamethasone displacement | 1.0 | N/A | [1] |

| MMTV-Luc Reporter Assay (Transactivation) | A549 | Luciferase Activity | 0.3 | 100% | [1] |

| NF-κB Luciferase Reporter Assay (Transrepression) | A549 | Luciferase Activity | 0.2 | 100% | [1] |

| IL-1β Induced IL-6 Secretion | A549 | IL-6 Concentration | 0.1 | 100% | [1] |

Experimental Protocols

Glucocorticoid Receptor (GR) Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the glucocorticoid receptor.

Methodology:

-

Preparation of Cytosol: Rat kidney cytosol is prepared as the source of the glucocorticoid receptor.

-

Incubation: A constant concentration of [³H]dexamethasone is incubated with the rat kidney cytosol in the presence of varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by filtration.

-

Detection: The amount of bound [³H]dexamethasone is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]dexamethasone (IC₅₀) is determined.

MMTV-Luciferase Reporter Gene Assay (Transactivation)

This cell-based assay quantifies the ability of a compound to activate gene transcription through the glucocorticoid receptor.

Methodology:

-

Cell Culture and Transfection: A549 human lung adenocarcinoma cells are transiently co-transfected with a plasmid containing the firefly luciferase reporter gene under the control of the MMTV promoter (which contains GREs) and a plasmid constitutively expressing Renilla luciferase (for normalization).

-

Compound Treatment: Transfected cells are treated with varying concentrations of the test compound (this compound) or a reference agonist (dexamethasone) for 24 hours.

-

Cell Lysis and Luciferase Assay: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The concentration of the compound that produces 50% of the maximal response (EC₅₀) is calculated.

NF-κB Luciferase Reporter Gene Assay (Transrepression)

This assay measures the ability of a compound to inhibit NF-κB-mediated gene transcription via the glucocorticoid receptor.

Methodology:

-

Cell Culture and Transfection: A549 cells are transiently co-transfected with a plasmid containing the firefly luciferase reporter gene driven by an NF-κB response element and a Renilla luciferase expression plasmid.

-

Compound Treatment and Stimulation: Transfected cells are pre-treated with the test compound (this compound) for 1 hour, followed by stimulation with tumor necrosis factor-alpha (TNF-α) to activate the NF-κB pathway.

-

Cell Lysis and Luciferase Assay: After an appropriate incubation period, cells are lysed, and luciferase activities are measured.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The concentration of the compound that causes 50% inhibition of the TNF-α-induced luciferase activity (IC₅₀) is determined.

IL-1β Induced IL-6 Secretion Assay

This assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine interleukin-6 (IL-6).

Methodology:

-

Cell Culture: A549 cells are seeded in multi-well plates and allowed to adhere.

-

Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compound (this compound) for 1 hour. Subsequently, the cells are stimulated with interleukin-1 beta (IL-1β) to induce the secretion of IL-6.

-

Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.

-

IL-6 Quantification: The concentration of IL-6 in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The concentration of the compound that inhibits 50% of the IL-1β-induced IL-6 secretion (IC₅₀) is calculated.

References

The Discovery and Development of GSK9027: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding the glucocorticoid receptor agonist GSK9027. Detailed experimental protocols and comprehensive quantitative data are primarily found within the peer-reviewed publication "Structure guided design of 5-arylindazole glucocorticoid receptor agonists and antagonists" by Yates et al. (2010). While this guide synthesizes available data, direct access to the full-text article is recommended for an exhaustive understanding of the methodologies and complete data sets.

Introduction

This compound is a potent and selective non-steroidal agonist of the Glucocorticoid Receptor (GR). It emerged from a structure-guided design program aimed at identifying novel, synthetically accessible GR modulators with a simplified structure compared to classical steroidal agonists. The primary goal of this research was to create a template for the development of new anti-inflammatory agents with a potentially improved therapeutic index. This compound, identified as compound 23a in its primary publication, demonstrated a profile comparable to that of classical steroidal GR agonists in several in vitro and in vivo assays.

Discovery and Design Rationale

The discovery of this compound was predicated on a structure-guided drug design strategy. Researchers at GlaxoSmithKline sought to create novel non-steroidal GR ligands by mimicking the A-ring of steroidal agonists using an N-arylindazole scaffold. This approach was intended to provide a simplified, more synthetically tractable starting point for optimization.

The development process involved iterative cycles of computational docking studies, chemical synthesis, and biological evaluation. This strategy allowed for the rapid exploration of structure-activity relationships (SAR) and the optimization of binding affinity and functional potency at the glucocorticoid receptor. The 5-arylindazole series ultimately yielded this compound as a lead compound that exhibited potent agonist activity.

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound functions as an agonist at the glucocorticoid receptor, a ligand-activated transcription factor that plays a critical role in regulating inflammation, metabolism, and stress responses. In its inactive state, GR resides in the cytoplasm as part of a large multiprotein complex.

Upon binding by an agonist like this compound, the receptor undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus. Within the nucleus, the activated GR-ligand complex modulates gene expression through two primary mechanisms:

-

Transactivation: The GR homodimerizes and binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This action typically upregulates the transcription of anti-inflammatory proteins.

-

Transrepression: The GR monomer can interact with and inhibit the activity of other pro-inflammatory transcription factors, such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator Protein 1). This "tethering" mechanism prevents these factors from promoting the expression of inflammatory cytokines, chemokines, and adhesion molecules.

Preclinical Data Summary

This compound was characterized through a series of in vitro binding and functional assays, as well as in an in vivo model of inflammation. The following tables summarize the key quantitative data available from public sources.

Table 1: In Vitro Receptor Binding Profile

This table presents the binding affinity of this compound for the human glucocorticoid receptor (hGR) and its selectivity against other key steroid receptors. Affinity is expressed as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater binding affinity.

| Compound | hGR pIC50 | hPR pIC50 | hAR pIC50 | hMR pIC50 |

| This compound (23a) | 8.0 | < 5.0 | < 5.0 | < 5.0 |

| Dexamethasone | 8.7 | 6.1 | < 5.0 | 6.0 |

Data sourced from Yates et al., J. Med. Chem. 2010, 53(11), 4531-44.

Table 2: In Vitro Functional Activity

This table details the functional agonist activity of this compound in two key cell-based assays: an MMTV promoter transactivation assay, which measures the ability to activate gene expression via GREs, and a TNF-α stimulated NF-κB transrepression assay, which measures the ability to inhibit pro-inflammatory signaling.

| Compound | MMTV Transactivation (pEC50) | MMTV Efficacy (%) | NF-κB Transrepression (pIC50) | NF-κB Efficacy (%) |

| This compound (23a) | 8.2 | 89 | 9.0 | 97 |

| Dexamethasone | 8.8 | 100 | 9.5 | 100 |

Data sourced from Yates et al., J. Med. Chem. 2010, 53(11), 4531-44.

Table 3: In Vivo Anti-inflammatory Activity

This compound was evaluated in a mouse model of acute inflammation, where lipopolysaccharide (LPS) is used to induce the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).

| Compound | Mouse LPS-induced IL-6 Inhibition (ED50, mg/kg) |

| This compound (23a) | 10 |

| Dexamethasone | 0.3 |

Data sourced from Yates et al., J. Med. Chem. 2010, 53(11), 4531-44.

Experimental Protocols

The following are generalized descriptions of the key experimental methodologies used to characterize this compound. For detailed, step-by-step protocols, reagents, and specific conditions, consultation of the primary publication is essential.

Glucocorticoid Receptor Binding Assay

-

Principle: A competitive binding assay is used to determine the affinity of the test compound for the glucocorticoid receptor.

-

Methodology:

-

A source of recombinant human glucocorticoid receptor (e.g., cytosol extract from cells overexpressing the receptor) is prepared.

-

A radiolabeled GR ligand (e.g., [³H]dexamethasone) is incubated with the receptor preparation at a fixed concentration.

-

Increasing concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

After incubation to reach equilibrium, bound and free radioligand are separated (e.g., by filtration).

-

The amount of bound radioactivity is measured by scintillation counting.

-

The IC50 value, the concentration of test compound that inhibits 50% of specific radioligand binding, is calculated and converted to pIC50.

-

MMTV Transactivation Assay

-

Principle: This cell-based reporter assay measures the ability of a compound to activate GR-mediated gene transcription via GREs.

-

Methodology:

-

A human cell line (e.g., A549) is transiently or stably transfected with a reporter construct. This construct contains a promoter from the Mouse Mammary Tumor Virus (MMTV), which has multiple GREs, driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

-

The transfected cells are treated with increasing concentrations of the test compound.

-

After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.

-

The concentration-response curve is plotted to determine the pEC50 (the negative log of the concentration causing 50% of the maximal response) and the maximal efficacy relative to a standard agonist like dexamethasone.

-

NF-κB Transrepression Assay

-

Principle: This assay quantifies the ability of a GR agonist to repress the activity of the pro-inflammatory transcription factor NF-κB.

-

Methodology:

-

A cell line (e.g., A549) is transfected with an NF-κB-dependent reporter construct (e.g., luciferase driven by a promoter containing NF-κB binding sites).

-

The cells are pre-treated with increasing concentrations of the test compound.

-

NF-κB activity is then stimulated by adding an inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β).

-

After incubation, cells are lysed, and reporter gene activity is measured.

-

The ability of the test compound to inhibit the stimulated reporter activity is used to calculate the pIC50 and maximal efficacy of transrepression.

-

Mouse LPS-Induced IL-6 Production Model

-

Principle: An in vivo model to assess the acute anti-inflammatory activity of a compound.

-

Methodology:

-

Groups of mice are dosed orally (p.o.) or via another relevant route with either vehicle or varying concentrations of the test compound.

-

After a set pre-treatment time (e.g., 1-2 hours), a systemic inflammatory response is induced by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS).

-

At a specific time point after the LPS challenge (e.g., 90 minutes), blood samples are collected.

-

Plasma or serum is prepared, and the concentration of the cytokine IL-6 is measured using an enzyme-linked immunosorbent assay (ELISA).

-

The dose-dependent inhibition of IL-6 production is analyzed to determine the ED50, the dose required to achieve 50% of the maximal inhibitory effect.

-

Conclusion

This compound is a potent, non-steroidal glucocorticoid receptor agonist developed through a structure-guided design process. It demonstrates high affinity and selectivity for the GR and robust functional activity in both transactivation and transrepression pathways, comparable to the steroidal agonist dexamethasone. Furthermore, it exhibits in vivo efficacy in a mouse model of acute inflammation. The discovery of this compound validates the use of an N-arylindazole scaffold as an effective A-ring mimetic for steroidal ligands and provides a valuable chemical template for the future design of novel GR modulators with potentially differentiated pharmacological profiles.

An In-depth Technical Guide on the Cellular Uptake and Distribution of GSK9027

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is based on publicly available information. Specific details regarding the cellular uptake and transport mechanisms of GSK9027 are limited in the provided search results. The information focuses primarily on its interaction with the glucocorticoid receptor and its subsequent cellular distribution and activity.

Introduction

This compound is a non-steroidal, selective glucocorticoid receptor (GR) agonist.[1][2][3] It is classified as a selective glucocorticoid receptor agonist (SEGRA) or modulator (SEGRM), designed to preferentially induce transrepression of pro-inflammatory genes with a lower potential for transactivation-related side effects compared to classical glucocorticoids.[4][5] Understanding its cellular uptake and distribution is crucial for elucidating its mechanism of action and optimizing its therapeutic potential. This guide provides a comprehensive overview of the available data on this compound's cellular behavior.

Quantitative Data

The following tables summarize the available quantitative data for this compound, primarily focusing on its pharmacokinetic properties and in vitro activity, as direct cellular uptake and distribution data is limited.

Table 1: In Vivo Pharmacokinetic Parameters of this compound

| Parameter | Species | Value | Notes |

| tmax | Mice and Rats | >6.0 h | Time to reach maximum plasma concentration after oral administration.[4] |

| Clearance | Mice and Rats | Low | - |

| Volume of Distribution | Mice and Rats | Moderate | - |

| Elimination t1/2 | Mice and Rats | 3.0–4.0 h | Elimination half-life.[4] |

| Plasma Protein Binding | - | High | Compared to dexamethasone.[4][5] |

| Unbound Drug Fraction in Plasma | - | Low | Compared to dexamethasone.[4] |

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value | Notes |

| MMTV Transactivation Assay | Human A549 epithelial cells | Potency | <100-fold reduction compared to dexamethasone | MMTV: Mouse Mammary Tumor Virus.[4][5] |

| 2xGRE Reporter Assay | Human bronchial epithelial BEAS-2B cells | Agonist Activity | Partial agonist | Lower 2XGRE reporter activation compared to fluticasone furoate, fluticasone propionate, and budesonide.[4][6] |

| 2xGRE Reporter Assay | BEAS-2B 2xGRE cells | Agonist Activity | Partial agonist | Relative to dexamethasone.[6][7] |

Experimental Protocols

Detailed experimental protocols for the key assays cited are provided below.

3.1. MMTV Transactivation Assay in A549 Cells

This assay is used to determine the ability of a compound to activate the glucocorticoid receptor and induce the transcription of a reporter gene under the control of a GR-responsive promoter.

-

Cell Line: Human A549 lung carcinoma epithelial cells, which endogenously express the glucocorticoid receptor.

-

Reporter System: A plasmid containing the Mouse Mammary Tumor Virus (MMTV) long terminal repeat, which includes glucocorticoid response elements (GREs), driving the expression of a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase).

-

Methodology:

-

A549 cells are cultured in appropriate media and seeded into multi-well plates.

-

Cells are transfected with the MMTV-reporter plasmid using a suitable transfection reagent.

-

After an incubation period to allow for plasmid expression, the cells are treated with varying concentrations of this compound, a positive control (e.g., dexamethasone), and a vehicle control.

-

The cells are incubated for a defined period (e.g., 24 hours) to allow for GR activation and reporter gene expression.

-

Cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or other appropriate instrument.

-

The data is analyzed to determine the potency (EC50) and efficacy (Emax) of this compound relative to the positive control.

-

3.2. 2xGRE-Driven Luciferase Reporter Assay in BEAS-2B Cells

This assay is similar to the MMTV assay but uses a synthetic promoter containing two copies of the glucocorticoid response element to provide a more specific assessment of GR-mediated transactivation.

-

Cell Line: Human bronchial epithelial BEAS-2B cells.

-

Reporter System: A plasmid containing a synthetic promoter with two tandem copies of the consensus GRE sequence (2xGRE) upstream of a luciferase reporter gene.

-

Methodology:

-

BEAS-2B cells are cultured and seeded in multi-well plates.

-

Cells are transfected with the 2xGRE-luciferase reporter plasmid.

-

In some experiments, cells may be pre-treated with an inflammatory stimulus, such as TNF-α, to investigate the anti-inflammatory (transrepression) effects of the compound.[4][6]

-

Cells are then treated with this compound at various concentrations, along with controls.

-

Following incubation (e.g., 6 hours), cells are harvested and lysed.[7][8]

-

Luciferase activity is quantified to measure the level of GR-mediated gene transactivation.

-

Visualization of Pathways and Workflows

4.1. Proposed Cellular Uptake and Distribution Pathway of this compound

The following diagram illustrates the proposed pathway for this compound cellular uptake and its subsequent action on the glucocorticoid receptor.

Caption: Proposed mechanism of this compound action.

4.2. Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow for evaluating the activity of this compound in a cell-based reporter assay.

Caption: Workflow for a GR reporter assay.

Discussion

The available data indicates that this compound, like other glucocorticoid receptor agonists, must enter the cell to exert its effects. The primary mechanism of action involves binding to the cytosolic glucocorticoid receptor.[1] This binding event displaces heat shock proteins, leading to a conformational change in the receptor and the formation of an activated this compound-GR complex.

This activated complex then translocates to the nucleus, where it can modulate gene expression in two main ways:

-

Transactivation: The this compound-GR complex can bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.[1] In vitro studies show that this compound is a partial agonist in this regard, with lower maximal activation compared to full agonists like dexamethasone and fluticasone.[4][6]

-

Transrepression: The complex can also inhibit the activity of pro-inflammatory transcription factors, such as NF-κB, by preventing their translocation to the nucleus or by other protein-protein interactions.[1] This is a key mechanism for the anti-inflammatory effects of glucocorticoids. SEGRAs like this compound are designed to favor this pathway over transactivation.

While the downstream effects of this compound binding are relatively well-understood within the context of GR signaling, the specific mechanisms governing its initial uptake into the cell and its precise subcellular distribution have not been extensively detailed in the public domain. Given its non-steroidal nature, its membrane permeability characteristics may differ from traditional corticosteroids. Further studies are required to fully elucidate the transport mechanisms involved in the cellular uptake of this compound.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Endocrinology/Hormones | CymitQuimica [cymitquimica.com]

- 4. dovepress.com [dovepress.com]

- 5. Experimental Glucocorticoid Receptor Agonists for the Treatment of Asthma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytokine-Induced Loss of Glucocorticoid Function: Effect of Kinase Inhibitors, Long-Acting β2-Adrenoceptor Agonist and Glucocorticoid Receptor Ligands | PLOS One [journals.plos.org]

- 7. journals.plos.org [journals.plos.org]

- 8. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

Pharmacological Profile of GSK9027: A Technical Overview

Disclaimer: This document provides a summary of the publicly available pharmacological data for GSK9027. Comprehensive quantitative data from proprietary preclinical studies, detailed experimental protocols, and extensive selectivity and pharmacokinetic profiles are not fully available in the public domain. The experimental methodologies described herein are representative examples based on standard industry practices.

Introduction

This compound is a non-steroidal, potent agonist of the glucocorticoid receptor (GR).[1][2] Developed through structure-guided design, it serves as a research tool to investigate the therapeutic potential and physiological roles of GR activation.[3] As a member of the 5-arylindazole class of compounds, this compound mimics the anti-inflammatory effects of classical steroidal glucocorticoids by activating the glucocorticoid receptor, a key regulator of immune response and metabolism.[3] Its primary characterized in vivo effect is the inhibition of the pro-inflammatory cytokine Interleukin-6 (IL-6).[1][2]

Chemical and Pharmacological Properties

The known physicochemical and pharmacological properties of this compound are summarized below. The compound demonstrates high affinity for the glucocorticoid receptor.

| Property | Value | Reference |

| Chemical Name | N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl]-3-(trifluoromethyl)phenyl]benzenesulfonamide | [2] |

| Molecular Formula | C₂₇H₁₉F₄N₃O₂S | [1] |

| Molecular Weight | 525.52 g/mol | [1] |

| CAS Number | 1229096-88-1 | [1] |

| Solubility | Soluble to 100 mM in DMSO | [1] |

| Purity | ≥98% | [1][2] |

| Target | Glucocorticoid Receptor (GR) | [1][2] |

| Activity | Agonist | [1][2] |

| Potency (pIC₅₀) | 8.0 | [1][2] |

| In Vitro Functional Profile | Partial agonist in a 2xGRE reporter system | |

| In Vivo Activity | Inhibits production of the pro-inflammatory mediator IL-6 | [1][2] |

Signaling Pathway

This compound exerts its effects by binding to the glucocorticoid receptor, a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex with chaperone proteins. Upon agonist binding, the receptor undergoes a conformational change, dissociates from the chaperone complex, and translocates to the nucleus. In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the transactivation of anti-inflammatory genes. Additionally, GR can interact with other transcription factors, such as NF-κB and AP-1, to repress the expression of pro-inflammatory genes (transrepression).

Caption: Glucocorticoid Receptor (GR) Signaling Pathway activated by this compound.

Experimental Protocols

Detailed protocols for the specific assays used to characterize this compound are proprietary. The following sections describe generalized, representative protocols for key experiments.

Glucocorticoid Receptor Binding Assay (Competition)

This assay determines the affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a fluorescently labeled GR ligand.

Workflow Diagram:

Caption: Generalized workflow for a GR fluorescence polarization competition binding assay.

Methodology:

-

Reagents: Purified human GR ligand-binding domain (LBD), a fluorescently-labeled GR ligand (e.g., Fluormone™ GS1), and assay buffer.

-

Procedure:

-

A serial dilution of this compound is prepared in assay buffer.

-

The test compound dilutions are added to the wells of a low-volume 384-well plate.

-

A fixed concentration of the fluorescent GR ligand is added to all wells.

-

The binding reaction is initiated by adding a fixed concentration of purified GR-LBD.

-

The plate is incubated at room temperature for 2-4 hours to reach equilibrium.

-

-

Data Analysis: The fluorescence polarization (FP) is measured using a suitable plate reader. The FP signal is high when the fluorescent ligand is bound to the large GR protein and low when it is unbound. The data are plotted as FP signal versus the logarithm of the test compound concentration, and the IC₅₀ value is determined using a non-linear regression fit.

GR Transactivation Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate GR-mediated gene transcription.

Methodology:

-

Cell Line: A human cell line (e.g., HEK293) is transiently or stably transfected with two plasmids: one expressing the full-length human GR and another containing a luciferase reporter gene under the control of a promoter with multiple GREs.

-

Procedure:

-

Transfected cells are seeded into 96-well plates.

-

After allowing cells to adhere, they are treated with serial dilutions of this compound or a reference agonist (e.g., dexamethasone).

-

Cells are incubated for 18-24 hours to allow for receptor activation, nuclear translocation, and reporter gene expression.

-

-

Data Analysis: A luciferase assay reagent is added to the cells, and the resulting luminescence is measured with a luminometer. The luminescence signal is proportional to the level of GR transactivation. Data are plotted as luminescence versus the logarithm of compound concentration to determine the EC₅₀ and maximal efficacy.

In Vivo IL-6 Inhibition Assay

This assay assesses the anti-inflammatory efficacy of this compound in a whole-animal model where an inflammatory response is induced.

Methodology:

-

Animal Model: A common model involves using mice or rats in which systemic inflammation is induced by administering an agent like lipopolysaccharide (LPS).

-

Procedure:

-

Animals are dosed with various concentrations of this compound (or vehicle control) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

After a set pre-treatment time, inflammation is induced by administering LPS.

-

At the peak of the expected inflammatory response (e.g., 2-4 hours post-LPS), blood samples are collected.

-

-

Data Analysis: The concentration of IL-6 in the plasma or serum is quantified using a specific ELISA kit. The percentage of IL-6 inhibition at each dose of this compound is calculated relative to the vehicle-treated control group, allowing for the determination of an ED₅₀ value.

Selectivity and Pharmacokinetics

Detailed public data regarding the selectivity of this compound against other nuclear hormone receptors or a broader panel of off-targets is not available. Similarly, comprehensive pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound has not been published. This information is critical for understanding the compound's therapeutic window and potential for off-target effects and is typically generated during later-stage preclinical development.

References

GSK9027: A Technical Overview of its Effects on Immune Cell Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK9027 is a non-steroidal, selective glucocorticoid receptor (GR) agonist.[1][2] As a partial agonist, it exhibits a distinct profile compared to traditional steroidal glucocorticoids by demonstrating a separation between its anti-inflammatory effects (transrepression) and its metabolic side effects (transactivation).[1][2] This document provides a comprehensive overview of the available preclinical data on the effects of this compound on immune cell function, its mechanism of action, and relevant experimental methodologies.

Core Mechanism of Action: Selective Glucocorticoid Receptor Agonism

This compound exerts its effects by binding to the glucocorticoid receptor, a ligand-dependent transcription factor that plays a crucial role in regulating the immune system. Upon binding, the this compound-GR complex can modulate gene expression through two primary mechanisms:

-

Transrepression: This is the primary mechanism for the anti-inflammatory effects of glucocorticoids. The this compound-GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This leads to a reduction in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

-

Transactivation: The GR-ligand complex can also directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of certain genes, leading to their increased transcription. This mechanism is associated with many of the metabolic side effects of glucocorticoids. As a partial agonist, this compound is designed to have reduced transactivation activity compared to full agonists like dexamethasone.[1][2]

Quantitative Data on Immune Cell Function

The publicly available data on the specific effects of this compound on various immune cell populations is limited. The primary reported effect is the inhibition of the pro-inflammatory cytokine Interleukin-6 (IL-6).

| Parameter | Cell/System | Effect of this compound | Potency/Efficacy | Reference |

| IL-6 Production | In vivo (mice) | Dose-dependent reduction of circulating IL-6 levels. | Not specified | [3] |

| Glucocorticoid Response Element (GRE) Activation | 2xGRE reporter system | Partial agonist activity relative to dexamethasone. | Lower efficacy than dexamethasone. | [1][2] |

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound are not extensively available in the public domain. However, based on the nature of the reported effects, the following standard methodologies are likely to have been employed.

In Vivo IL-6 Inhibition Assay

-

Animal Model: Male BALB/c mice.

-

Induction of Inflammation: Administration of a pro-inflammatory stimulus (e.g., lipopolysaccharide [LPS] or Interleukin-1β [IL-1β]) to induce a systemic inflammatory response, including the production of IL-6.

-

Drug Administration: this compound administered orally at varying doses prior to or concurrently with the inflammatory stimulus.

-

Sample Collection: Blood samples collected at specified time points post-stimulation.

-

Cytokine Measurement: Serum or plasma levels of IL-6 quantified using a specific enzyme-linked immunosorbent assay (ELISA). The assay typically involves the following steps:

-

Coating a 96-well plate with a capture antibody specific for IL-6.

-

Incubating the plate with serum/plasma samples.

-

Adding a biotinylated detection antibody that binds to a different epitope on the IL-6 molecule.

-

Adding streptavidin-horseradish peroxidase (HRP) which binds to the biotinylated detection antibody.

-

Adding a chromogenic substrate that is converted by HRP to produce a colored product.

-

Measuring the absorbance of the colored product, which is proportional to the amount of IL-6 in the sample.

-

Glucocorticoid Receptor (GR) Transactivation Assay (GRE-Luciferase Reporter Assay)

-

Cell Line: A human cell line endogenously expressing the glucocorticoid receptor (e.g., A549 lung carcinoma cells).

-

Reporter Construct: Transient or stable transfection of the cells with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple copies of the Glucocorticoid Response Element (GRE).

-

Treatment: Incubation of the transfected cells with varying concentrations of this compound or a reference compound (e.g., dexamethasone).

-

Cell Lysis: After the incubation period, cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

-

Luciferase Activity Measurement: The cell lysate is mixed with a luciferin substrate, and the light produced by the enzymatic reaction is measured using a luminometer. The intensity of the light is proportional to the level of GRE-mediated gene transactivation.

Signaling Pathways and Visualizations

The primary signaling pathway affected by this compound is the glucocorticoid receptor signaling pathway. As a selective GR agonist, this compound is designed to preferentially engage the transrepression arm of this pathway to achieve its anti-inflammatory effects.

Caption: this compound mechanism of action via the glucocorticoid receptor.

Conclusion

This compound is a selective glucocorticoid receptor agonist with a preclinical profile suggesting a separation of its anti-inflammatory effects from potential side effects. Its mechanism is centered on the preferential transrepression of pro-inflammatory transcription factors like NF-κB and AP-1, while having a reduced capacity for transactivation of genes associated with metabolic side effects. The primary in vivo data indicates its ability to reduce circulating levels of the pro-inflammatory cytokine IL-6. Further detailed studies on a wider range of immune cell types and a broader cytokine profile would be necessary to fully elucidate its immunomodulatory effects. The lack of detailed, publicly available primary research data currently limits a more in-depth analysis.

References

- 1. In Vitro and In Vivo Antitumor and Anti-Inflammatory Capabilities of the Novel GSK3 and CDK9 Inhibitor ABC1183 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GSK9027, a Glucocorticoid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK9027 is a potent and selective agonist of the glucocorticoid receptor (GR), a ligand-activated transcription factor crucial in regulating a wide array of physiological processes, including inflammation, metabolism, and immune response. As a member of the nuclear receptor superfamily, GR represents a significant target for therapeutic intervention in various diseases. Upon activation by an agonist such as this compound, the receptor translocates from the cytoplasm to the nucleus, where it modulates the transcription of target genes. This activity can be categorized into two primary mechanisms: transactivation, where the GR-agonist complex directly binds to glucocorticoid response elements (GREs) to upregulate gene expression (e.g., anti-inflammatory proteins), and transrepression, where the complex inhibits the activity of other transcription factors, such as NF-κB, to downregulate the expression of pro-inflammatory genes.

These application notes provide a comprehensive guide for the in vitro characterization of this compound, detailing protocols for cell culture, and key functional assays to determine its potency and efficacy. The methodologies are based on established protocols for well-characterized GR agonists like dexamethasone and can be adapted for the specific investigation of this compound.

Data Presentation

The following tables summarize typical quantitative data obtained from in vitro assays for glucocorticoid receptor agonists. These values serve as a reference for expected outcomes when characterizing compounds like this compound.

Table 1: Potency of Reference GR Agonist (Dexamethasone) in Various Cell-Based Assays

| Assay Type | Cell Line | Parameter | Dexamethasone Value |

| GR Transactivation | HEK293 | EC50 | ~1.7 - 1.8 nM[1] |

| GR Transactivation | Zebrafish GR | AC50 | 215.4 pM[2] |

| GR Transactivation | Human GR | AC50 | 194.4 pM[2] |

| GR Nuclear Translocation | tGFP-hGR HEK293 | EC50 | 0.6 nM[3] |

| GR Nuclear Translocation | U2OS-EGFP-GR | EC50 | ~1 nM[4] |